molecular formula C8H14O4 B022331 Diethyl Methyl-d3-malonate CAS No. 54840-57-2

Diethyl Methyl-d3-malonate

Cat. No.: B022331
CAS No.: 54840-57-2
M. Wt: 177.21 g/mol
InChI Key: UPQZOUHVTJNGFK-HPRDVNIFSA-N
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Description

Diethyl Methyl-d3-malonate is a deuterated derivative of diethyl malonate, where the methyl group is replaced with a trideuteriomethyl group. This compound is often used in research due to its unique isotopic labeling, which can be beneficial in various analytical and synthetic applications.

Mechanism of Action

Target of Action

Diethyl Methyl-d3-malonate, also known as Diethyl propanedioate, primarily targets Enolate Ions . These ions are formed when diethyl malonate, a 1,3-dicarbonyl compound, reacts with sodium ethoxide . The enolate ions then serve as nucleophiles, capable of attacking electrophilic carbon atoms .

Mode of Action

The mode of action of this compound involves the alkylation of Enolate Ions . This process is a key step in the malonic ester synthesis . The enolate ion, formed by the reaction of diethyl malonate with sodium ethoxide, reacts with an alkyl halide to give an α-substituted malonic ester . This reaction forms a new carbon-carbon bond, replacing an α-hydrogen with an alkyl group .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the malonic ester synthesis . This pathway provides a method for preparing carboxylic acids from alkyl halides while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Pharmacokinetics

Its molecular weight is177.21 Da , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

The result of the action of this compound is the formation of α-substituted malonic esters . These esters can undergo further reactions, such as hydrolysis and decarboxylation, to yield substituted monocarboxylic acids . This process is essential in the synthesis of a wide variety of carboxylic acids and methyl ketones .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the base used (sodium ethoxide) and the presence of alkyl halides can affect the formation of the enolate ion and its subsequent alkylation . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl Methyl-d3-malonate can be synthesized through a multi-step process involving the alkylation of diethyl malonate with iodomethane-d3. The reaction typically involves the following steps :

    Preparation of Sodium Ethoxide: Sodium metal is dissolved in ethanol at 0°C.

    Formation of Enolate Ion: Diethyl malonate is added dropwise to the sodium ethoxide solution, forming the enolate ion.

    Alkylation: Iodomethane-d3 is added to the enolate solution, resulting in the formation of this compound.

The reaction conditions include maintaining the temperature at 0°C during the addition of reagents and stirring the solution at ambient temperature for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl Methyl-d3-malonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol, alkyl halides.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heating in the presence of a suitable catalyst.

Major Products

    Alkylation: α-Substituted malonates.

    Hydrolysis: Malonic acid derivatives.

    Decarboxylation: Substituted acetic acids.

Comparison with Similar Compounds

Diethyl Methyl-d3-malonate can be compared with other malonate derivatives such as:

The uniqueness of this compound lies in its isotopic labeling, which makes it particularly valuable in research applications where tracing and quantification of reaction pathways are essential.

Properties

IUPAC Name

diethyl 2-(trideuteriomethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQZOUHVTJNGFK-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441354
Record name Diethyl Methyl-d3-malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54840-57-2
Record name Diethyl Methyl-d3-malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure followed is as in Example 2, but 230.4 g (1.44 mol) of diethyl malonate are pumped in instead of the methyl acetoacetate. After analogous working up, 230.0 g of 90% pure diethyl methylmalonate are obtained on distillation. This corresponds to a yield of 82.6% of the theoretical yield, based on the diethyl malonate employed. The distillate also contains 9.3% of diethyl methoxymethylmalonate as a by-product. A residue of 3.1 g remains in the distillation flask.
Quantity
230.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the rate of tritium exchange in Diethyl Methyl-d3-malonate?

A1: While the provided abstract [] does not delve into specific applications, studying the rate of tritium exchange in molecules like this compound can provide valuable insights into several areas:

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